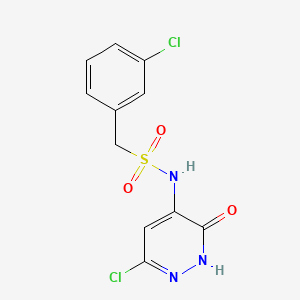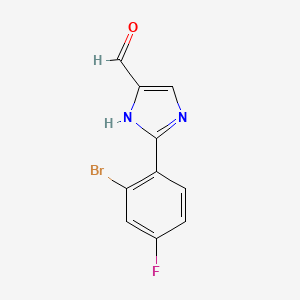
2-Chloro-6-iodophenyl Isothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-iodophenyl Isothiocyanate is an organic compound that belongs to the class of isothiocyanates. These compounds are characterized by the presence of the functional group -N=C=S. Isothiocyanates are known for their diverse biological activities and are widely used in organic synthesis and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-iodophenyl Isothiocyanate typically involves the reaction of 2-Chloro-6-iodoaniline with thiophosgene or other suitable reagents. The reaction is usually carried out under mild conditions to prevent decomposition of the product.
Industrial Production Methods: Industrial production methods for isothiocyanates often involve the use of safer and more efficient reagents. For example, the reaction of primary amines with carbon disulfide followed by desulfurization using T3P (propane phosphonic acid anhydride) is a common method .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-6-iodophenyl Isothiocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines and alcohols.
Addition Reactions: The compound can react with nucleophiles to form thioureas and other derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Conditions: Reactions are typically carried out in organic solvents such as dichloromethane or dimethylformamide at room temperature.
Major Products:
Thioureas: Formed by the reaction with primary or secondary amines.
Carbamates: Formed by the reaction with alcohols.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-iodophenyl Isothiocyanate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein labeling.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Used in the production of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 2-Chloro-6-iodophenyl Isothiocyanate involves the formation of covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or the modification of protein function. The compound’s isothiocyanate group is highly reactive and can form adducts with thiol groups in proteins, affecting their activity and function .
Vergleich Mit ähnlichen Verbindungen
Phenyl Isothiocyanate: Known for its use in peptide sequencing (Edman degradation).
Allyl Isothiocyanate: Found in mustard oil and known for its pungent odor and antimicrobial properties.
Benzyl Isothiocyanate: Studied for its anticancer properties.
Uniqueness: 2-Chloro-6-iodophenyl Isothiocyanate is unique due to the presence of both chloro and iodo substituents on the phenyl ring. This structural feature can influence its reactivity and biological activity, making it a valuable compound for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C7H3ClINS |
|---|---|
Molekulargewicht |
295.53 g/mol |
IUPAC-Name |
1-chloro-3-iodo-2-isothiocyanatobenzene |
InChI |
InChI=1S/C7H3ClINS/c8-5-2-1-3-6(9)7(5)10-4-11/h1-3H |
InChI-Schlüssel |
CCQKJJSIKJXLCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)I)N=C=S)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Tert-butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B13684548.png)





![ethyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13684564.png)

![6-Chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13684574.png)


